

An In-Depth Technical Guide to Carbuterol-d9: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbuterol-d9

Cat. No.: B585731

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbuterol-d9 is the deuterated analog of Carbuterol, a short-acting β_2 -adrenergic receptor agonist. Its primary application lies in its use as an internal standard for the sensitive and accurate quantification of Carbuterol in biological matrices during pharmacokinetic and metabolic studies. The strategic incorporation of nine deuterium atoms on the tert-butyl group provides a distinct mass shift without significantly altering its chemical properties, making it an ideal tool for mass spectrometry-based analytical methods. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Carbuterol-d9**, along with detailed experimental protocols for its use and an examination of the relevant signaling pathways.

Chemical Structure and Properties

Carbuterol-d9 is a stable, isotopically labeled form of Carbuterol. The deuterium atoms are located on the tert-butyl moiety, a common site for deuteration to minimize kinetic isotope effects while providing a significant mass difference for analytical purposes.

Chemical Structure:

- IUPAC Name: [5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea

- Synonyms: **Carbuterol-d9**, SKF 40383-A-d9

The molecular structure of **Carbuterol-d9** is identical to that of Carbuterol, with the exception of the isotopic labeling.

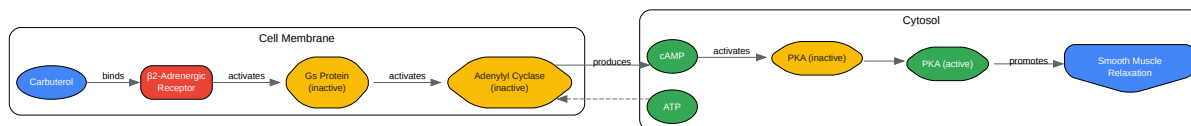
Table 1: Physicochemical Properties of **Carbuterol-d9**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ D ₉ N ₃ O ₃	[1][2]
Molecular Weight	276.38 g/mol	[1][2]
CAS Number	1346747-24-7 (free amine)	[3]
Appearance	White to off-white solid (predicted)	General chemical knowledge
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in DMSO and methanol (predicted)	[4]

Biological Activity and Mechanism of Action

As an analog of Carbuterol, **Carbuterol-d9** is expected to exhibit the same pharmacological activity. Carbuterol is a selective β 2-adrenergic receptor agonist, which leads to the relaxation of smooth muscle, particularly in the bronchial passages.[5]

The binding of Carbuterol to the β 2-adrenergic receptor (β 2-AR), a G-protein coupled receptor (GPCR), initiates a signaling cascade.[6][7] This process involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[6][8] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, leading to smooth muscle relaxation and bronchodilation.[5]



[Click to download full resolution via product page](#)

Caption: β 2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Synthesis of Carbuterol-d9

A specific, detailed synthesis protocol for **Carbuterol-d9** is not readily available in the public domain. However, a general synthesis can be proposed based on the known synthesis of other deuterated β 2-agonists, such as Clenbuterol-d9. The synthesis would likely involve the reaction of a protected brominated precursor of Carbuterol with deuterated tert-butylamine (tert-butylamine-d9), followed by deprotection.

Representative Synthetic Scheme:

- **Protection of Phenolic Hydroxyl Group:** The phenolic hydroxyl group of a suitable starting material, such as 5-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl)urea, is protected using a standard protecting group (e.g., benzyl ether).
- **Reaction with Deuterated Amine:** The protected intermediate is then reacted with tert-butylamine-d9. This is the key step for introducing the deuterium label.
- **Deprotection:** The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield **Carbuterol-d9**.

Quantification of Carbuterol in Biological Samples using LC-MS/MS with Carbuterol-d9 as an Internal Standard

Carbuterol-d9 is an ideal internal standard for the quantification of Carbuterol in biological matrices such as plasma or urine due to its similar extraction recovery and chromatographic behavior, and its distinct mass-to-charge ratio (m/z).

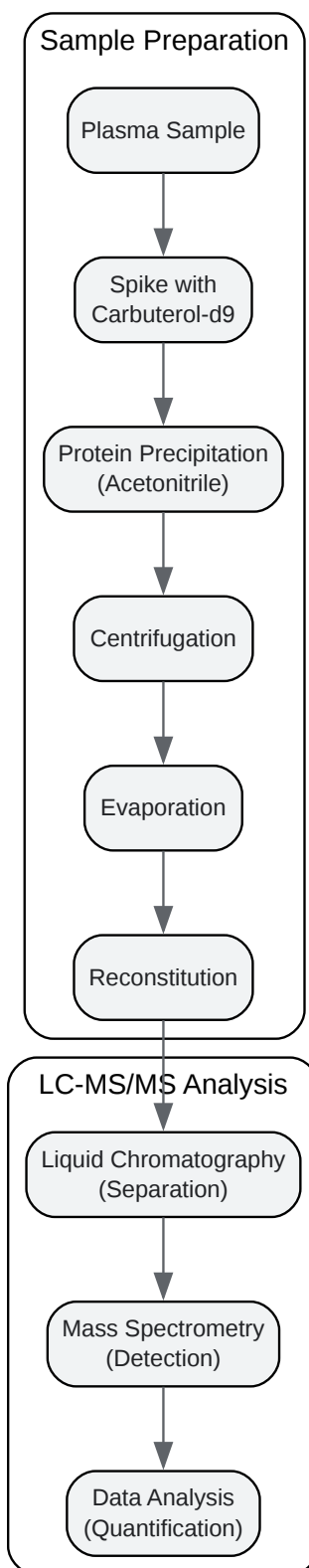
Table 2: Representative LC-MS/MS Parameters for Carbuterol Analysis

Parameter	Condition
Liquid Chromatography	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 μ m)
Mobile Phase A	0.1% Formic acid in water with 5 mM ammonium acetate
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Gradient elution from 5% to 95% B
Flow Rate	0.2 - 0.8 mL/min
Injection Volume	10 μ L
Column Temperature	40 °C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Multiple Reaction Monitoring (MRM) Transitions	
Carbuterol	e.g., m/z 268.2 \rightarrow 193.1
Carbuterol-d9	e.g., m/z 277.2 \rightarrow 202.1

Note: The specific MRM transitions should be optimized for the instrument used.

Sample Preparation Protocol (Plasma):

- Spiking: To 100 μ L of plasma sample, add a known concentration of **Carbuterol-d9** internal standard solution.
- Protein Precipitation: Add 300 μ L of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
- Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μ L of the initial mobile phase.
- Injection: Inject the reconstituted sample into the LC-MS/MS system.

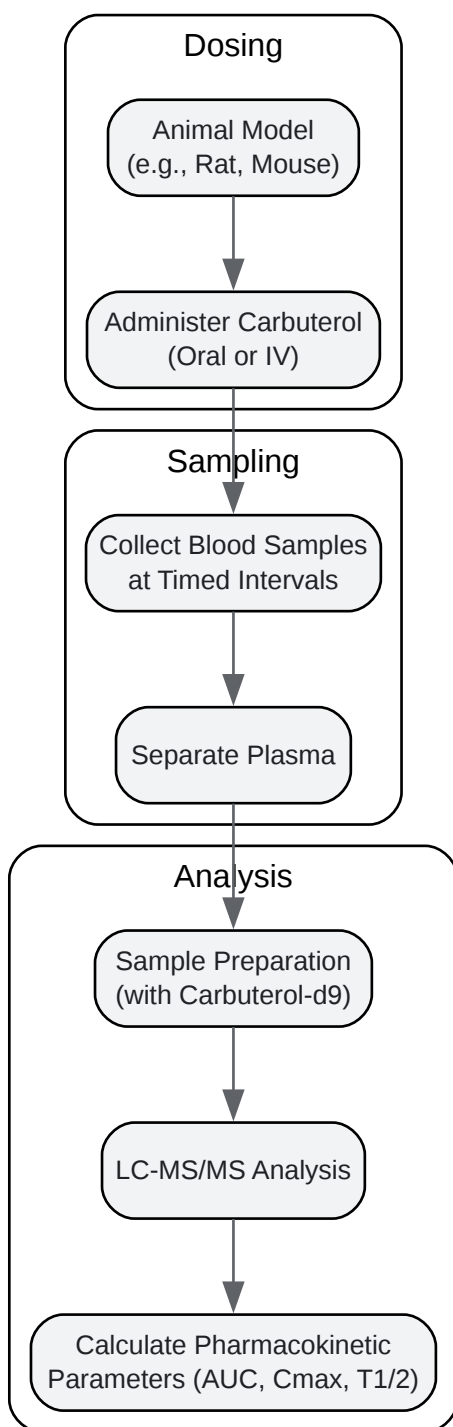


[Click to download full resolution via product page](#)

Caption: LC-MS/MS Experimental Workflow.

In Vitro and In Vivo Studies

While specific studies utilizing **Carbuterol-d9** are not widely published, its primary role is to support pharmacokinetic studies of Carbuterol. A typical preclinical pharmacokinetic study would involve the following workflow.



[Click to download full resolution via product page](#)

Caption: Preclinical Pharmacokinetic Study Workflow.

Conclusion

Carbuterol-d9 serves as an indispensable tool for researchers and scientists in the field of drug development and analysis. Its well-defined chemical structure and predictable properties make it the gold standard for use as an internal standard in the quantification of Carbuterol. The detailed understanding of its parent compound's mechanism of action and the availability of robust analytical methodologies, as outlined in this guide, enable precise and reliable pharmacokinetic and metabolic evaluations, which are critical for the advancement of respiratory therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Carbuterol-D9 Hemisulfate Salt | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Carbuterol-d9: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585731#carbuterol-d9-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com